(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAANHOVFZAMR-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The target compound can be synthesized via hydrogenation of 2-oxocyclohexane-1-carboxylic acid using ruthenium-based catalysts with chiral phosphine ligands. For example, a catalyst derived from [RuCl₂(C₆H₆)]₂ and (S)-(-)-5,5′-bis-diphenylphosphine-4,4′-bi-1,3-benzodioxole induces high enantioselectivity (up to 98.8% ee) under hydrogen pressures of 80 bar and temperatures of 100°C.
Table 1: Catalytic Hydrogenation Parameters
| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| [RuCl₂(C₆H₆)]₂ + Chiral ligand | 2-Oxocyclohexane-1-carboxylic acid | Methanol | 100 | 80 | 98.5 | 98.8 |
This method’s efficacy hinges on the ligand’s stereoelectronic properties, which dictate the facial selectivity during hydrogen adsorption. The use of polar protic solvents like methanol enhances catalyst stability and substrate solubility.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis employing chiral auxiliaries or enantioselective reagents offers precise control over stereochemistry. VulcanChem’s synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid illustrates a transferable strategy for the cyclohexane analog.
Key Steps
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Epoxide Ring-Opening : Cyclohexene oxide is treated with a nucleophilic carboxylate source under acidic conditions to install the carboxylic acid group.
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Stereoselective Hydroxylation : Enzymatic or chemical hydroxylation introduces the C2 hydroxyl group with (1R,2S) configuration.
Yields exceeding 85% and ee values >95% are achievable using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, K₃Fe(CN)₆, H₂O₂).
Biocatalytic Production Using Enzymes
Microbial systems and isolated enzymes provide sustainable routes to chiral hydroxy acids. Anaerobic degradation pathways of aromatic compounds, such as o-phthalate, by denitrifying bacteria produce 2-hydroxycyclohexane-1-carboxylic acid as a metabolite.
Fermentation Optimization
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Strain Selection : Thauera aromatica and Azoarcus evansii are effective biocatalysts.
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Substrate Loading : 20 mM o-phthalate yields 3.75% 2-hydroxycyclohexane-1-carboxylic acid after 72 hours.
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Product Isolation : Acid precipitation and column chromatography achieve >90% purity.
Resolution of Racemic Mixtures
Racemic resolution remains a practical approach for small-scale production. Diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) separates enantiomers via crystallization.
Table 2: Resolution Efficiency
| Resolving Agent | Solvent | Temperature (°C) | Diastereomeric Excess (%) |
|---|---|---|---|
| (R)-1-PEA | Ethanol/Water | 25 | 92 |
This method, while reliable, suffers from low atom economy and requires stoichiometric amounts of resolving agents.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and safety. A two-step process avoids toxic cyanide reagents:
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Cyclohexane Oxidation : Air oxidation of cyclohexane produces cyclohexanone, which is subsequently carboxylated via Koch-Haaf reaction.
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Stereoselective Reduction : Sodium borohydride with chiral ligands reduces the ketone to the desired (1R,2S)-alcohol.
Table 3: Industrial Process Metrics
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidation | O₂, Co catalyst | 78 | 95 |
| Carboxylation | CO, H₂SO₄ | 65 | 90 |
| Reduction | NaBH₄ + ligand | 88 | 98 |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with variations in functional groups, stereochemistry, and substituents. Key comparisons include:
Functional Group Variations
(a) Amino-Substituted Analogs
- (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride Replaces the hydroxyl group with an amino (-NH₂) group. Exhibits higher oral toxicity (H302) and skin irritation (H315) compared to the hydroxyl derivative, as noted in safety data . Molecular weight: 179.63 g/mol; CAS: 158414-45-0. Applications: Used as a chiral building block in peptide synthesis.
(b) Methyl-Substituted Analogs
- (1R,2S/1S,2R)-2-Amino-2-Methylcyclohexanecarboxylic Acid Incorporates a methyl group at C2, increasing lipophilicity. Molecular weight: 157.21 g/mol; CAS: 791764-65-3. Purity: >97%; used in specialty amino acid derivatives .
Stereochemical Isomers
- (1S,2R)-1-Amino-2-Hydroxycyclohexanecarboxylic Acid Enantiomer of the target compound with reversed stereochemistry. CAS: 226905-10-8 . Differences in stereochemistry may influence receptor binding or catalytic activity in biochemical systems.
- trans-2-Amino-1-Cyclohexanecarboxylic Acid Trans configuration results in distinct physical properties (melting point: 274–278°C) compared to cis isomers .
Functional Analogs
Table 1: Key Properties of (1R,2S)-2-Hydroxycyclohexane-1-Carboxylic Acid and Analogs
Biological Activity
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant biological activity. This compound features both hydroxyl and carboxylic acid functional groups, making it a versatile building block in organic synthesis and a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions. The presence of the hydroxyl and carboxylic acid groups facilitates these interactions, influencing metabolic pathways and biochemical processes.
Biological Effects
Research indicates that this compound exhibits several notable biological effects:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby providing protection against oxidative stress, which is crucial for maintaining cellular health and preventing damage associated with various diseases .
- Anticoagulant Activity : Preliminary studies suggest that this compound may modulate the coagulation cascade, potentially serving as a therapeutic agent for blood clotting disorders .
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which could be beneficial in drug development targeting metabolic diseases .
Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
- Case Study 1 : A study demonstrated the antioxidant capacity of this compound in vitro, showing significant radical scavenging activity compared to standard antioxidants .
- Case Study 2 : Another research highlighted its anticoagulant properties by examining its effects on the coagulation pathway in animal models, suggesting possible applications in managing thrombotic conditions .
- Case Study 3 : Investigations into its enzyme inhibition capabilities revealed that the compound could inhibit certain metabolic enzymes, indicating its potential as a lead compound in drug design .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antioxidant Activity | Anticoagulant Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid | Moderate | Low | Yes |
| (1R,2S)-2-Hydroxycyclopentane-1-carboxylic acid | High | Moderate | No |
Synthesis and Industrial Use
In addition to its biological activities, this compound serves as a chiral building block in organic synthesis. Its unique structure allows it to be used in the production of fine chemicals and as an intermediate in various industrial processes. The compound's ability to form complex derivatives makes it valuable in drug synthesis and development .
Future Research Directions
Ongoing research aims to further elucidate the specific mechanisms through which this compound exerts its biological effects. Studies focusing on its interactions with specific molecular targets could pave the way for novel therapeutic applications.
Q & A
Q. What are the common synthetic routes for (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid?
The synthesis typically involves stereoselective hydroxylation or resolution of racemic mixtures. For example:
- Cyclohexene derivative hydroxylation : A cyclohexene precursor undergoes stereospecific hydroxylation using oxidizing agents (e.g., OsO₄ for syn-dihydroxylation) followed by selective protection and oxidation to introduce the carboxylic acid group .
- Chiral resolution : Racemic mixtures can be resolved using chiral amines (e.g., R-(+)-α-methylbenzylamine) to isolate the (1R,2S)-enantiomer via diastereomeric salt formation .
Q. What spectroscopic techniques confirm the stereochemistry and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR analyze coupling constants (e.g., -values for vicinal protons) and NOE effects to confirm stereochemistry .
- X-ray crystallography : Provides definitive stereochemical assignment by resolving the crystal structure .
- Optical rotation : Measures specific rotation ([α]D) to verify enantiomeric purity .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Neutralize acidic waste before disposal through licensed services .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity.
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
- Chromatographic separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for high-purity isolation .
Q. What experimental parameters optimize the yield of this compound?
- Temperature control : Lower temperatures (0–5°C) improve stereoselectivity in hydroxylation steps .
- Catalyst loading : Optimize Lewis acid catalysts (e.g., AlCl₃) at 10–15 mol% for Friedel-Crafts acylation intermediates .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates and product stability .
Q. How does stereochemistry influence biological activity compared to other diastereomers?
The (1R,2S)-configuration enables unique interactions with biological targets:
Q. How can contradictory biological activity data across studies be resolved?
- Purity validation : Use HPLC-MS to confirm >99% enantiomeric excess and rule out impurities .
- Assay standardization : Control variables like pH, temperature, and cofactor concentrations in enzymatic assays .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methylated analogs) to identify critical functional groups .
Q. What functional group transformations are feasible for derivatization studies?
- Esterification : Methanol/H⁺ converts the carboxylic acid to a methyl ester for improved membrane permeability .
- Amide formation : React with primary amines (e.g., benzylamine) to generate bioactive amide derivatives .
- Hydroxyl protection : Use silyl ethers (e.g., TBSCl) to temporarily protect the hydroxyl group during multi-step syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
